5-oxo-1-phenyl-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrrolidine-3-carboxamide
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Description
5-oxo-1-phenyl-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C23H22N4O2S and its molecular weight is 418.52. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar pyrazole-bearing compounds have shown diverse pharmacological effects, including potent antileishmanial and antimalarial activities . Some pyrazoline derivatives have also shown affinity to binding cholinesterase (AChE and BChE) active site, suggesting potential neuroprotective effects .
Mode of Action
For instance, they can inhibit enzymes, modulate receptor activity, or interfere with cellular processes .
Biochemical Pathways
For instance, they can inhibit enzymes involved in critical cellular processes, disrupt signal transduction pathways, or interfere with the synthesis or function of key biomolecules .
Pharmacokinetics
Factors such as solubility, stability, permeability, and metabolic stability can influence how well a compound is absorbed, distributed, metabolized, and excreted from the body .
Result of Action
Similar pyrazole derivatives have shown potent antileishmanial and antimalarial activities . For instance, one compound displayed superior antipromastigote activity that was significantly more active than standard drugs .
Action Environment
Additionally, the physiological environment within the body, such as the presence of enzymes, pH changes, and interactions with other biomolecules, can also impact a compound’s action .
Properties
IUPAC Name |
N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2S/c1-15-7-5-6-10-20(15)27-22(18-13-30-14-19(18)25-27)24-23(29)16-11-21(28)26(12-16)17-8-3-2-4-9-17/h2-10,16H,11-14H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNTZHDXHZVULG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)C4CC(=O)N(C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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